![molecular formula C11H13NO4 B12936012 (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)
(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereoselective formation of the amino acid. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or to modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to their corresponding alcohols.
Substitution: This reaction can be used to replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols .
Scientific Research Applications
(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used. The pathways involved may include modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(benzo[D][1,3]dioxol-4-yl)propanoic acid: This compound has a similar structure but differs in the position of the benzo[d][1,3]dioxole moiety.
1-(Benzo[D][1,3]dioxol-5-yl)methyl-2-(benzo[D][1,3]dioxol-6-yl)methyl diselane: This compound contains a benzo[d][1,3]dioxole moiety but has a different overall structure and properties.
Uniqueness
(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid is unique due to its specific chiral configuration and the presence of the benzo[d][1,3]dioxole moiety. This combination of features gives it distinct chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-2,4,8H,3,5-6,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
BTLMAFGMHHKSHH-QMMMGPOBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@@H](CN)C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



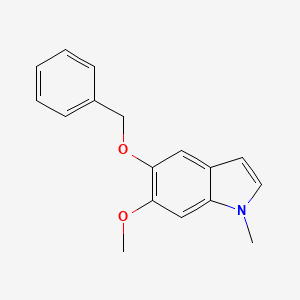

![Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B12935965.png)
![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)
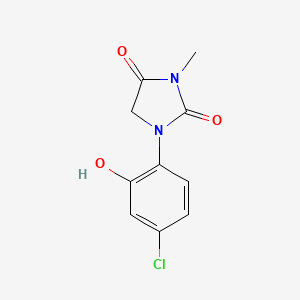
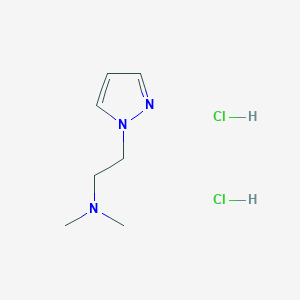

![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B12936004.png)

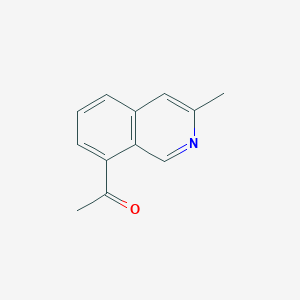
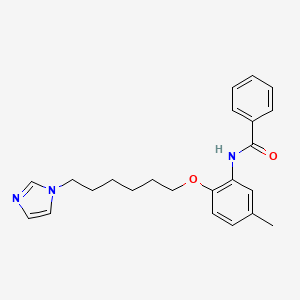
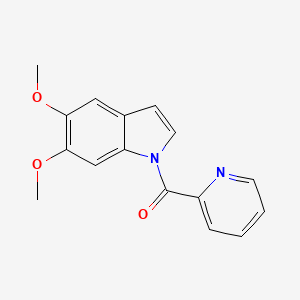
![Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester](/img/structure/B12936034.png)
